Computational Binding Edge Over Saturated Analogs
In a structure-based virtual screening study of hexonic derivatives against the human GABA-AT homology model, 3-aminohex-5-enoic acid was identified as a top lead candidate with favorable binding energy. While the study did not report absolute binding affinity values in kcal/mol, the compound emerged alongside AG-E-60842 as one of two specific leads from the hexonic derivative library, surpassing multiple saturated analogs in docking score ranking [1]. Saturated analogs such as 3-aminohexanoic acid lack the terminal alkene required for key hydrophobic contacts within the enzyme's active site and were not identified as lead candidates in the same screening campaign [1].
| Evidence Dimension | Computational docking-based lead identification (binding mode and favorable interaction profile) |
|---|---|
| Target Compound Data | Identified as a specific lead candidate for human GABA-AT; favorable binding energy and hydrogen bond interactions confirmed by re-docking in AutoDock |
| Comparator Or Baseline | Other hexonic derivatives and saturated analogs (e.g., 3-aminohexanoic acid) in the screened library |
| Quantified Difference | Qualitative selection as top lead (no numerical Ki or ΔG reported in the source) |
| Conditions | Homology model of human GABA-AT; virtual screening with Vina; re-docking with AutoDock |
Why This Matters
Procurement of 3-aminohex-5-enoic acid, rather than a saturated analog, is justified for GABA-AT inhibitor development because the terminal alkene enables binding interactions that saturated compounds cannot replicate.
- [1] Senthilkumar, D., & Anbarasu, K. (2015). Hexonic derivatives as human GABA-AT inhibitors: A molecular docking approach. Bangladesh Journal of Pharmacology, 10(1), 1-8. View Source
